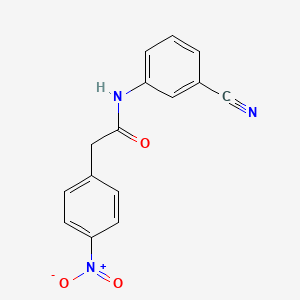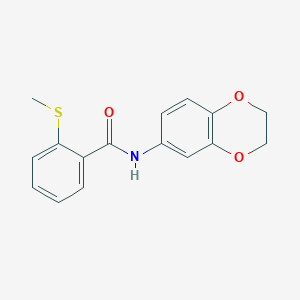![molecular formula C16H18ClNO2S B5881359 N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5881359.png)
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide, commonly known as Sulfachloropyridazine, is a sulfonamide antibiotic that has been widely used in the field of scientific research. It is a white crystalline powder that is soluble in water and has a molecular formula of C15H14ClN3O2S. The compound was first synthesized in 1938 and has since been used in various applications in the field of medicinal chemistry.
Mécanisme D'action
Sulfachloropyridazine works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential component in the synthesis of nucleic acids and proteins, and its inhibition leads to the disruption of bacterial growth and replication. The compound acts by competitively inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects:
Sulfachloropyridazine has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of bacteria by disrupting the synthesis of folic acid. It has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory bowel disease. Additionally, Sulfachloropyridazine has been shown to have antioxidant properties and has been used in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfachloropyridazine has several advantages as an antibacterial agent for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, making it an attractive option for researchers on a budget. Additionally, Sulfachloropyridazine has a broad spectrum of activity against a range of bacteria, making it useful in a variety of experimental settings.
However, there are also some limitations to the use of Sulfachloropyridazine in laboratory experiments. The compound has been shown to have some toxicity towards human cells, which may limit its use in certain applications. Additionally, the emergence of bacterial resistance to Sulfachloropyridazine has been reported, which may limit its effectiveness in the long term.
Orientations Futures
There are several potential future directions for research involving Sulfachloropyridazine. One area of interest is the development of new analogs of the compound with improved antibacterial activity and reduced toxicity towards human cells. Another area of interest is the study of the mechanism of bacterial resistance to Sulfachloropyridazine, with the goal of developing new strategies to overcome resistance.
Conclusion:
In conclusion, Sulfachloropyridazine is a sulfonamide antibiotic that has been widely used in scientific research. The compound has a broad spectrum of activity against a range of bacteria and works by inhibiting the synthesis of folic acid. While there are some limitations to its use, Sulfachloropyridazine remains an important tool in the study of bacterial resistance mechanisms and has potential for future development in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of Sulfachloropyridazine involves the reaction of 4-chloroaniline with pyridine-2-sulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with 2,5-dimethylpyrazine to yield Sulfachloropyridazine. The synthesis method is relatively simple and has been well-established in the literature.
Applications De Recherche Scientifique
Sulfachloropyridazine has been extensively used in scientific research as an antibacterial agent. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Streptococcus, Staphylococcus, and Escherichia coli. The compound has also been used in the study of bacterial resistance mechanisms and has been shown to inhibit the growth of multidrug-resistant bacteria.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-3-4-13(2)16(11-12)21(19,20)18-10-9-14-5-7-15(17)8-6-14/h3-8,11,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVXFFHWHTVVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)

![methyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5881298.png)

![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)

![1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)
![N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5881331.png)

![N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5881347.png)
![7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5881351.png)
![methyl 3-[(aminocarbonyl)oxy]benzoate](/img/structure/B5881356.png)

